Silver permanganate

Description

Properties

IUPAC Name |

silver;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDQITNNUANGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

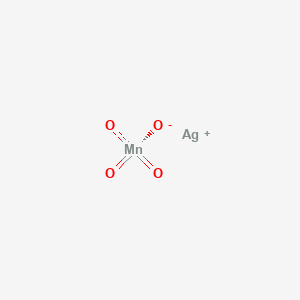

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgMnO4 | |

| Record name | silver permanganate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_permanganate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228455 | |

| Record name | Silver permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.804 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet solid; Partially soluble in water (9 g/L at room temp.); [Merck Index] Gray powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Silver permanganate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-98-4 | |

| Record name | Silver permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER PERMANGANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A61162P82P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

silver permanganate chemical formula AgMnO4

An In-depth Technical Guide to Silver Permanganate (AgMnO₄)

Abstract

This compound (AgMnO₄) is an inorganic compound recognized for its potent oxidizing properties and unique reactivity, stemming from the synergistic effects of the silver(I) cation and the permanganate anion.[1] This guide provides a comprehensive overview of the chemical and physical characteristics of AgMnO₄, detailed experimental protocols for its synthesis, an analysis of its reactivity and decomposition pathways, and a summary of its applications and safety considerations. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical information on this compound.

Chemical and Physical Properties

This compound is a purple to black or gray crystalline solid that crystallizes in the monoclinic system.[1][2][3] Its properties are distinguished by a high density and thermal instability, leading to decomposition rather than a distinct melting point.

Table 1: Physical and Chemical Properties of this compound (AgMnO₄)

| Property | Value | References |

| IUPAC Name | Silver(I) permanganate | [3][4][5] |

| CAS Number | 7783-98-4 | [2][4][6] |

| Molecular Formula | AgMnO₄ | [2][3][4][5] |

| Molecular Weight | 226.804 g/mol | [2][4][5][7] |

| Appearance | Purple crystals or gray/black powder | [1][3][5][8] |

| Density | 4.27 - 4.50 g/cm³ | [2][3][5][9][10][11] |

| Decomposition Temp. | ~160 °C (can be as low as 100-135 °C) | [1][2][3][5][9] |

| Crystal Structure | Monoclinic | [2][3][9] |

| Percent Composition | Ag: 47.56%, Mn: 24.22%, O: 28.22% | [2][6][10][12] |

Table 2: Solubility of this compound (AgMnO₄) in Water

| Temperature (°C) | Solubility ( g/100 mL) | References |

| 0 | 0.55 | [1][3][5][9] |

| 25 (Room Temp.) | 0.90 | [2][4][6][10] |

| 30 | 1.69 | [2][3][5][9] |

This compound is generally poorly soluble in water, though its solubility increases with temperature.[2][9][10] It is known to be decomposed by alcohol and is insoluble in diethyl ether.[5][6][10] However, it is soluble in pyridine, with which it forms coordination complexes.[1][5]

Synthesis of this compound

The most common and effective method for synthesizing AgMnO₄ is through a precipitation reaction involving silver nitrate and an alkali metal permanganate, typically potassium permanganate.[1][3]

Experimental Protocol: Synthesis from Silver Nitrate and Potassium Permanganate

This protocol outlines the laboratory-scale synthesis of this compound via the reaction: AgNO₃(aq) + KMnO₄(aq) → AgMnO₄(s) + KNO₃(aq)[1][3]

Materials and Equipment:

-

Silver nitrate (AgNO₃), chemically pure grade

-

Potassium permanganate (KMnO₄), chemically pure grade

-

Distilled water

-

Glass beakers and stirring rods

-

Magnetic stirrer with heating plate

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Drying oven or desiccator

-

Amber glass storage bottles

Methodology:

-

Solution Preparation: Prepare separate aqueous solutions of silver nitrate and potassium permanganate in distilled water.

-

Reaction Setup: Place the potassium permanganate solution in a beaker on a magnetic stirrer. To prevent photochemical decomposition of the permanganate, it is recommended to carry out the reaction in darkened conditions.[2]

-

Controlled Addition: Gently heat the potassium permanganate solution to approximately 40°C while stirring vigorously.[2] Slowly add the silver nitrate solution dropwise from a dropping funnel into the heated KMnO₄ solution.[2] A slow addition rate is crucial to prevent localized high concentrations and promote uniform precipitation.[1]

-

Precipitation: Upon addition, the low solubility of this compound causes it to immediately precipitate out of the solution as purple crystals.[2][5]

-

Filtration: Once the reaction is complete, filter the resulting precipitate using a Buchner funnel under vacuum.

-

Washing: Wash the collected crystals with cold distilled water to remove the soluble potassium nitrate (KNO₃) byproduct and any unreacted reagents.[2]

-

Drying: Dry the purified this compound crystals under vacuum to prevent thermal decomposition.[1]

-

Storage: Store the final product in a dark, airtight container, away from light and heat, to maintain its integrity.[5] Long-term storage is not recommended.[5]

Caption: Workflow for the synthesis of this compound.

Reactivity and Decomposition

Oxidizing Properties

This compound is a powerful oxidizing agent, capable of oxidizing a variety of organic and inorganic compounds.[1][2] Its enhanced oxidative potential compared to alkali metal permanganates is attributed to the combined redox capabilities of the Ag⁺ cation and the MnO₄⁻ anion.[9] For instance, it can be used to oxidize alcohols to aldehydes or ketones.[2]

Formation of Coordination Complexes

AgMnO₄ reacts with certain organic molecules to form stable coordination complexes. A notable example is its reaction with pyridine to form bis(pyridine)silver(I) permanganate, [Ag(py)₂]MnO₄, a stable and useful oxidizing reagent in organic synthesis.[1][5] This complex facilitates challenging reactions such as the C-H hydroxylation of complex molecules.[1]

Caption: Formation of the bis(pyridine)silver(I) permanganate complex.

Thermal Decomposition

This compound is thermally unstable and decomposes exothermically at approximately 160°C.[2][9] The decomposition can be explosive if the compound is heated rapidly or comes into contact with organic materials.[2] The primary decomposition products are silver oxide (Ag₂O), manganese dioxide (MnO₂), and oxygen gas (O₂).[2]

Applications

Despite its instability, this compound's potent properties lend it to several specialized applications:

-

Organic Synthesis: It is used as a selective oxidizing agent, particularly in the form of its stable pyridine complex, for advanced organic transformations.[1]

-

Gas Purification: It is incorporated into gas masks for its ability to neutralize toxic substances.[2][3][6][13]

-

Environmental Science: Research is exploring its use in wastewater treatment for the degradation of organic pollutants.[1][2]

-

Materials Science: Nanoscale composites of AgMnO₄ are being investigated as efficient bifunctional electrocatalysts for processes like water electrolysis in green hydrogen production.[1]

Safety and Handling

This compound must be handled with significant caution due to its hazardous properties.

-

Oxidizer: It is a strong oxidizer that may intensify fires and can cause fire on contact with combustible materials.[4][13]

-

Instability: The compound is sensitive to heat and light and can decompose explosively.[2][5]

-

Health Hazards: It is an eye irritant and can stain the skin brown upon contact.[1][4][5] Ingestion of permanganates can be poisonous.

Proper personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. It should be stored in cool, dark, and dry conditions, away from organic and other reducible materials.

References

- 1. This compound|AgMnO4|7783-98-4 [benchchem.com]

- 2. Buy this compound | 7783-98-4 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | AgMnO4 | CID 11424678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound [druglead.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Cas 7783-98-4,this compound | lookchem [lookchem.com]

- 9. webqc.org [webqc.org]

- 10. This compound [drugfuture.com]

- 11. Page loading... [guidechem.com]

- 12. Molecular weight of this compound [convertunits.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Synthesis of Silver Permanganate from Silver Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of silver permanganate from silver nitrate. The document details the underlying chemical principles, experimental protocols, and key quantitative data, offering a valuable resource for professionals in research and development.

Introduction

This compound (AgMnO₄) is an inorganic compound that crystallizes as purple or black solids.[1] It is a potent oxidizing agent, a property derived from the permanganate anion (MnO₄⁻), complemented by the presence of the silver(I) cation (Ag⁺). Due to its strong oxidizing nature, this compound finds applications in various chemical syntheses and has been historically used in gas masks. The compound is sparingly soluble in water and decomposes upon heating.[1] This guide focuses on its synthesis via a precipitation reaction between silver nitrate (AgNO₃) and potassium permanganate (KMnO₄).

Chemical Reaction and Stoichiometry

The synthesis of this compound from silver nitrate is primarily achieved through a double displacement or metathesis reaction in an aqueous solution.[2] The reaction involves the exchange of ions between silver nitrate and an alkali metal permanganate, most commonly potassium permanganate.

The balanced chemical equation for this precipitation reaction is:

AgNO₃(aq) + KMnO₄(aq) → AgMnO₄(s) + KNO₃(aq) [3]

In this reaction, the silver cations (Ag⁺) from the dissolved silver nitrate combine with the permanganate anions (MnO₄⁻) from the potassium permanganate. Due to its low solubility in water, this compound precipitates out of the solution as a solid, which can then be isolated.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the product involved in the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molar Mass | 226.804 g/mol | [1][4] |

| Appearance | Purple or black solid | [1] |

| Density | 4.50 g/cm³ (at 25 °C) | [1] |

| Decomposition Temperature | ~160 °C (some sources report 100-135 °C) | [1] |

Table 2: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | References |

| 0 | 0.55 | [1][2] |

| 25 (Room Temp.) | 0.9 | [5] |

| 30 | 1.69 | [1] |

Experimental Protocol

This section outlines a detailed methodology for the synthesis of this compound, compiled from established laboratory practices.

4.1. Materials and Reagents

-

Silver Nitrate (AgNO₃), analytical grade

-

Potassium Permanganate (KMnO₄), analytical grade

-

Distilled or deionized water

-

Glass wool[5]

4.2. Equipment

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders and pipettes

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Buchner funnel and filter paper (or sintered glass funnel)

-

Vacuum flask and vacuum source

-

Drying oven or desiccator

-

Amber or dark-colored storage bottles[1]

4.3. Procedure

-

Preparation of Reactant Solutions:

-

Prepare a concentrated aqueous solution of potassium permanganate (e.g., 0.1 N). To do this, dissolve 3.2 g of KMnO₄ in 1000 mL of distilled water. Heat the solution on a water bath for about an hour and then let it stand for two days to ensure the oxidation of any organic matter. Filter the solution through glass wool before use.[6][7]

-

Prepare an aqueous solution of silver nitrate. The concentration should be calculated to be in a 1:1 molar ratio with the potassium permanganate solution.

-

-

Precipitation:

-

Gently heat the potassium permanganate solution to boiling or to a temperature of approximately 40°C, while stirring vigorously with a magnetic stirrer.[5]

-

Slowly add the silver nitrate solution dropwise to the heated and stirred potassium permanganate solution.[2] The slow addition is crucial to promote the formation of uniform crystals and prevent the co-precipitation of impurities.

-

The formation of a purple crystalline precipitate of this compound will be observed immediately due to its low solubility.[5]

-

-

Isolation and Purification:

-

Continue stirring for a short period after the addition is complete to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. For improved yield, the mixture can be further cooled in an ice bath to decrease the solubility of the this compound.

-

Separate the precipitate from the supernatant liquid by vacuum filtration using a Buchner funnel with filter paper or a sintered glass funnel.

-

Wash the collected precipitate with small portions of cold distilled water to remove the soluble potassium nitrate byproduct and any unreacted starting materials.

-

-

Drying and Storage:

-

Dry the purified this compound precipitate. To prevent thermal and photodegradation, it is recommended to dry the product under vacuum at a low temperature.[2]

-

This compound is sensitive to light and heat.[1][2] Therefore, it should be stored in a cool, dark place in a well-sealed, non-transparent (amber) glass bottle.[1] Due to its instability, long-term storage is not recommended, and the compound should be used as soon as possible after preparation.[1]

-

Mandatory Visualizations

5.1. Signaling Pathway: Chemical Reaction

Caption: Chemical reaction pathway for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for this compound synthesis.

Safety Precautions

-

This compound is a strong oxidizing agent and can cause fire or explosion upon contact with combustible materials, or if shocked or heated.[2]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction and handling of this compound should be carried out in a well-ventilated fume hood.

-

Avoid contact with skin, as it can cause brown stains.[1]

-

Dispose of this compound waste properly by reducing it to silver metal and manganese dioxide using a suitable reducing agent.[1]

Conclusion

The synthesis of this compound from silver nitrate via a precipitation reaction is a straightforward and well-established method. Success in obtaining a high-purity product hinges on the careful control of reaction parameters, including the rate of addition of reactants, temperature, and stirring. The inherent instability of this compound necessitates careful handling and storage procedures. This guide provides the essential information for researchers and scientists to safely and effectively synthesize this important inorganic compound for their research and development needs.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound|AgMnO4|7783-98-4 [benchchem.com]

- 3. AgNO3 + KMnO4 → AgMnO4 + KNO3 - Balanced equation | Chemical Equations online! [chemequations.com]

- 4. This compound | AgMnO4 | CID 11424678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 7783-98-4 [smolecule.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

In-Depth Technical Guide to the Physical Properties of Crystalline Silver Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of crystalline silver permanganate (AgMnO₄). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details the synthesis, characterization, and thermal behavior of this compound, presenting quantitative data in structured tables, outlining detailed experimental protocols, and providing visual representations of key processes.

Core Physical and Chemical Properties

This compound is an inorganic compound that appears as purple to black or gray crystalline solids.[1][2] It is a potent oxidizing agent, a characteristic that defines much of its chemical behavior and applications.[1][2]

| Property | Value |

| Chemical Formula | AgMnO₄ |

| Molar Mass | 226.804 g/mol [2] |

| Appearance | Purple, violet, or black crystalline solid; gray powder[1][2] |

| Crystal System | Monoclinic[2] |

| Density | 4.49 - 4.50 g/cm³ |

| Decomposition Temperature | ~160 °C (may decompose at temperatures as low as 100-135 °C) |

| Solubility in Water | - 0.55 g/100 mL at 0 °C - 0.9 g/100 mL at 20-25 °C - 1.69 g/100 mL at 30 °C |

Synthesis of Crystalline this compound

The most common and reliable method for synthesizing crystalline this compound is through a precipitation reaction between silver nitrate (AgNO₃) and potassium permanganate (KMnO₄) in an aqueous solution.[1]

Synthesis Workflow

Detailed Experimental Protocol

-

Preparation of Reactant Solutions:

-

Prepare a solution of silver nitrate (AgNO₃) by dissolving a specific molar equivalent in distilled water.

-

Separately, prepare a solution of potassium permanganate (KMnO₄) of the same molarity in distilled water.[1]

-

-

Reaction:

-

Heat the potassium permanganate solution to 40 °C in a reaction vessel equipped with a magnetic stirrer for vigorous agitation.

-

Slowly add the silver nitrate solution dropwise to the heated potassium permanganate solution.[1] A purple crystalline precipitate of this compound will form immediately due to its low solubility.[1]

-

-

Purification:

-

After the addition is complete, cool the reaction mixture to 0 °C to maximize the precipitation of this compound.[1]

-

Separate the precipitate from the solution via vacuum filtration using a sintered glass funnel.[1]

-

Wash the collected crystals with cold distilled water to remove any soluble impurities, such as the potassium nitrate (KNO₃) byproduct.

-

Further wash the crystals with acetone to aid in the drying process.

-

-

Drying and Storage:

Crystal Structure and Characterization

This compound crystallizes in the monoclinic system.[2] The precise arrangement of silver ions and permanganate tetrahedra in the crystal lattice dictates its physical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique for confirming the crystalline phase and determining the lattice parameters of this compound.

Experimental Protocol:

-

Instrument: Powder X-ray Diffractometer

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 10-80°

-

Scan Speed: 2°/min

-

Sample Preparation: A finely ground powder of the crystalline this compound is uniformly spread on a sample holder.

The resulting diffraction pattern will show characteristic peaks corresponding to the monoclinic structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the vibrational modes of the permanganate anion (MnO₄⁻) and to confirm the absence of impurities.

Experimental Protocol:

-

Instrument: FTIR Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the finely ground this compound sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Analysis: The characteristic stretching and bending vibrations of the Mn-O bonds in the permanganate ion are typically observed in the 900-800 cm⁻¹ and 400-300 cm⁻¹ regions, respectively.

Thermal Properties and Decomposition

This compound is thermally unstable and decomposes upon heating. Understanding its thermal behavior is critical for safe handling and for applications where it might be exposed to elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are used to study the thermal stability and decomposition of this compound. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal transitions.

Experimental Protocol:

-

Instrument: Simultaneous TGA-DSC Analyzer

-

Sample Mass: 1-5 mg

-

Heating Rate: 10 °C/min

-

Atmosphere: Inert atmosphere, such as nitrogen, at a flow rate of 50 mL/min

-

Temperature Range: Ambient to 300 °C

The TGA curve will show a significant mass loss corresponding to the decomposition of the compound, while the DSC curve will indicate whether the decomposition is an exothermic or endothermic process. The decomposition of this compound is an exothermic process.[3]

Thermal Decomposition Pathway

The thermal decomposition of this compound is a redox reaction that yields silver oxide, manganese dioxide, and oxygen gas.[4]

This guide provides a foundational understanding of the physical properties of crystalline this compound for scientific and research applications. Adherence to the detailed experimental protocols is recommended for obtaining reliable and reproducible results. As with any energetic material, appropriate safety precautions should be taken during the handling and analysis of this compound.

References

Silver Permanganate: A Technical Guide to Its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of silver permanganate (AgMnO₄) in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental protocols, and clear visual representations of workflows.

Core Properties of this compound

This compound is an inorganic compound with the chemical formula AgMnO₄. It presents as a violet to black crystalline solid and is a strong oxidizing agent.[1] Due to its low solubility in water, it can be synthesized via a precipitation reaction between silver nitrate and potassium permanganate.[1][2] The molecular weight of this compound is approximately 226.80 g/mol .[3][4][5]

Aqueous Solubility

The solubility of this compound in water is temperature-dependent. It is considered poorly to moderately soluble, with solubility increasing as the temperature rises.[1][3][4]

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) |

| 0 | 0.55 | 5.5 |

| 25 (Room Temp) | 0.9 | 9.0[3][4][6][7][8] |

| 30 | 1.69 | 16.9 |

Solubility in Organic Solvents

This compound's interaction with organic solvents is complex and often involves reaction rather than simple dissolution. Its strong oxidizing nature means it can react with many organic compounds, particularly those that are easily oxidized.

Table 2: Solubility and Reactivity of this compound in Organic Solvents

| Solvent | Solubility/Reactivity |

| Acetone | Soluble (0.9 g/100 g)[9] |

| Diethyl Ether | Insoluble[1] |

| Ethanol | Decomposed by alcohol[4][10] |

| Pyridine | Soluble, forming the bis(pyridine)silver(I) permanganate complex[11] |

| Acetonitrile | The use of non-aqueous solvents like acetonitrile can alter the reactivity of the permanganate ion.[11] |

| Dimethylformamide (DMF) | The use of non-aqueous solvents like DMF can alter the reactivity of the permanganate ion.[11] |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of an inorganic salt like this compound in water as a function of temperature. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the dissolved salt.

Materials:

-

This compound

-

Distilled or deionized water

-

Heating and stirring plate

-

Temperature probe or thermometer

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Analytical balance

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of distilled water in a beaker.

-

Place the beaker on a heating and stirring plate.

-

Heat the solution to the desired temperature while stirring continuously to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection:

-

Once the desired temperature is stable, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-heated pipette to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent (water) in a drying oven at a temperature below the decomposition temperature of this compound (approximately 160°C[1][11]).

-

Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in grams per 100 mL or other desired units based on the initial volume of the supernatant collected.

-

-

Repeat for Different Temperatures:

-

Repeat the entire procedure at various temperatures to construct a solubility curve.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 7783-98-4 [smolecule.com]

- 4. This compound [drugfuture.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. This compound | AgMnO4 | CID 11424678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Cas 7783-98-4,this compound | lookchem [lookchem.com]

- 9. Solubility - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound | 7783-98-4 [chemicalbook.com]

- 11. This compound|AgMnO4|7783-98-4 [benchchem.com]

thermal decomposition temperature of AgMnO4

An In-Depth Technical Guide to the Thermal Decomposition of Silver Permanganate (AgMnO₄)

Introduction

This compound (AgMnO₄) is an inorganic compound recognized for its strong oxidizing properties. As a purple to black crystalline solid, its utility is found in various specialized applications, including gas purification systems and as a precursor in the synthesis of other chemical compounds. A critical aspect of its chemistry, particularly concerning its handling, storage, and application, is its thermal stability. This technical guide provides a comprehensive overview of the thermal decomposition of AgMnO₄, consolidating data from various studies. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this material's behavior under thermal stress.

Thermal Decomposition Profile

The thermal decomposition of this compound is an exothermic process that occurs at elevated temperatures, yielding solid-state products and oxygen gas. The precise temperature of decomposition has been reported across a range, a variance attributable to differing experimental conditions such as heating rate and atmosphere.

Generally, the decomposition of AgMnO₄ is reported to occur at approximately 160 °C.[1][2] However, some studies have investigated its decomposition at lower temperatures, with ranges cited between 100-135 °C.[3] Research has also been conducted on its decomposition kinetics within the specific temperature range of 100–125 °C.[4] The decomposition process can be vigorous and may lead to an explosion if heated to high temperatures.[2][3]

The primary products of the thermal decomposition are manganese dioxide (MnO₂), silver oxide (Ag₂O), and oxygen (O₂). Some studies also suggest the formation of metallic silver (Ag) as a subsequent decomposition product of silver oxide at higher temperatures.[5]

Quantitative Data Summary

The thermal properties of AgMnO₄ have been quantified using various analytical techniques. The table below summarizes the key data points available in the literature.

| Parameter | Value | Method | Conditions/Notes |

| Decomposition Temperature | ~160 °C | DSC / General Reference | Exothermic peak observed.[1][2] |

| 100-135 °C | General Reference | Lower range reported in some sources.[3] | |

| 100-125 °C | Kinetic Study | Temperature range for investigating decomposition kinetics.[4] | |

| 100 °C | Isothermal Decomposition | Studied in a vacuum.[5] | |

| Enthalpy of Decomposition | -285 kJ·mol⁻¹ | DSC | Indicates a highly exothermic process.[1] |

| Activation Energy (Ea) | ~120 kJ·mol⁻¹ | Kinetic Analysis | [1] |

| 29.6 kcal·mol⁻¹ (~123.8 kJ·mol⁻¹) | Kinetic Study | For both acceleratory and decay periods. | |

| 1.09 eV (~105.2 kJ·mol⁻¹) | Kinetic Study | For the migration of point defects over the induction period.[4] |

Decomposition Pathway

The thermal decomposition of this compound is a complex solid-state reaction. While the definitive mechanism can be influenced by factors like crystal defects and particle size, a generally accepted pathway involves the reduction of the Mn(VII) center and the oxidation of oxide ions. The process can be represented by the following primary reaction:

2AgMnO₄(s) → 2MnO₂(s) + Ag₂O(s) + 2O₂(g)

At temperatures exceeding 400 °C, the silver oxide product can further decompose into metallic silver and oxygen:

2Ag₂O(s) → 4Ag(s) + O₂(g)

The decomposition kinetics have been analyzed using models such as the Prout-Tompkins and Avrami-Erofeev equations, which describe processes of nucleation and growth of the product phase within the reactant crystal.[4][6]

Experimental Protocols

The characterization of the thermal decomposition of AgMnO₄ is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Below are detailed generalized methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7][8] This is used to determine the decomposition temperature and stoichiometry of the reaction.

Objective: To determine the temperature ranges of mass loss and the total mass lost during the decomposition of AgMnO₄.

Instrumentation:

-

Thermogravimetric Analyzer: Equipped with a high-precision microbalance (e.g., Mettler Toledo TGA/SDTA 851e or similar).[9]

-

Crucibles: Platinum or alumina (Al₂O₃) crucibles are typically used due to their high-temperature resistance and inertness.[9]

-

Purge Gas: High-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere).

Methodology:

-

Sample Preparation: A small, representative sample of AgMnO₄ (typically 3-10 mg) is accurately weighed directly into the TGA crucible.[6][9] Ensure a uniform, thin layer to promote even heat distribution.

-

Instrument Setup: The crucible is placed onto the TGA's balance mechanism. The furnace is sealed.

-

Atmosphere Control: The system is purged with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a period to ensure an inert atmosphere before heating begins.[9]

-

Thermal Program:

-

Initial Isotherm: The sample is held at a starting temperature (e.g., 30 °C) for 5-10 minutes to allow for stabilization.

-

Dynamic Heating: The temperature is increased linearly at a controlled rate (e.g., 5, 10, or 20 °C/min) to a final temperature well above the decomposition range (e.g., 600 °C).[10]

-

Final Isotherm: The sample is held at the final temperature for a period to ensure the reaction has gone to completion.

-

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed. The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of the TGA curve (DTG curve) is often plotted to clearly show the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[11] It is used to determine the temperature and enthalpy of thermal events like decomposition.

Objective: To identify the onset temperature, peak temperature, and enthalpy of the exothermic decomposition of AgMnO₄.

Instrumentation:

-

Differential Scanning Calorimeter: (e.g., Perkin-Elmer DSC-1 or similar).[10]

-

Crucibles/Pans: Aluminum or platinum pans. For reactions that evolve gas, vented or pinhole lids are used to prevent pressure buildup.[6] Hermetically sealed pans may be used to study processes under pressure.

-

Reference: An empty, sealed crucible of the same type as the sample crucible.

Methodology:

-

Sample Preparation: A small sample of AgMnO₄ (typically 1-5 mg) is weighed into a DSC pan.[6] The pan is then sealed (or covered with a vented lid).

-

Instrument Calibration: The instrument's temperature and enthalpy scales are calibrated using certified standards (e.g., indium, tin) at the intended heating rate.[10]

-

Instrument Setup: The sample pan and an identical, empty reference pan are placed in the DSC cell.

-

Atmosphere Control: The cell is purged with an inert gas like nitrogen at a constant, low flow rate (e.g., 20 mL/min) to maintain a stable thermal environment.[10]

-

Thermal Program:

-

The sample and reference are heated from ambient temperature to a point beyond the decomposition event (e.g., 250 °C) at a constant linear rate (e.g., 10 °C/min).[10]

-

-

Data Acquisition: The differential heat flow to the sample relative to the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed. An exothermic peak indicates the decomposition. Key parameters are extracted:

-

Onset Temperature: The temperature at which the peak begins to deviate from the baseline.

-

Peak Maximum Temperature: The temperature at which the rate of heat evolution is highest.

-

Enthalpy of Decomposition (ΔH): Calculated by integrating the area under the exothermic peak.

-

Conclusion

The thermal decomposition of this compound is a well-defined but complex process that is sensitive to experimental conditions. The primary decomposition occurs in the range of 100-160 °C, yielding manganese dioxide, silver oxide, and oxygen in a highly exothermic reaction. Understanding the kinetics and thermodynamics of this decomposition is crucial for the safe handling and effective application of AgMnO₄. The standardized protocols for TGA and DSC outlined herein provide a robust framework for researchers to characterize the thermal stability of this and other energetic materials.

References

- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 2. etamu.edu [etamu.edu]

- 3. researchgate.net [researchgate.net]

- 4. EXPERIMENT PARAMETERS OF DIFFERENTIAL SCANNING CALORIMETRY (DSC) | PPTX [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental parameters of DSC | PPTX [slideshare.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. epfl.ch [epfl.ch]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight and Structure of Silver Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight, structure, and key experimental protocols related to silver permanganate (AgMnO₄). The information is intended to support research and development activities where this compound's strong oxidizing properties are of interest.

Molecular and Physicochemical Properties

This compound is an inorganic compound with the chemical formula AgMnO₄.[1][2][3][4] It is a strong oxidizing agent utilized in various chemical syntheses.[4][5]

The molecular weight of this compound has been calculated based on the atomic weights of its constituent elements: silver, manganese, and oxygen.

| Property | Value | Reference |

| Molecular Formula | AgMnO₄ | [1][6][7] |

| Molecular Weight | 226.804 g/mol | [1][3][6] |

| Percent Composition | Ag: 47.56% | [7][8][9] |

| Mn: 24.22% | [7][8][9] | |

| O: 28.22% | [7][8][9] |

This compound presents as a purple, crystalline solid.[1][4][8] It is sparingly soluble in water and decomposes upon heating.[1][2][4]

| Property | Value | Reference |

| Appearance | Purple crystals or gray powder | [1][4][8] |

| Density | ~4.27 - 4.50 g/cm³ | [1][2][7] |

| Melting Point | Decomposes at ~160 °C (320 °F; 433 K) | [1][2][4] |

| Solubility in Water | 0.55 g/100 mL (0 °C)1.69 g/100 mL (30 °C) | [1][2] |

| Crystal System | Monoclinic | [1][8][10] |

Structural Information

The crystal structure of this compound has been determined to be monoclinic.[1][8][10] Within this structure, the permanganate ion (MnO₄⁻) forms a tetrahedral geometry.[10] A notable feature is that the silver ion (Ag⁺) forms a weaker bond with only one of the oxygen atoms of the permanganate anion, leading to a deviation from a regular tetrahedral geometry for the anion.[8][11] The average Mn-O bond length is approximately 1.61 Å.[10]

Caption: Simplified 2D representation of the AgMnO₄ structure.

Experimental Protocols

This compound can be synthesized via a precipitation reaction between silver nitrate (AgNO₃) and potassium permanganate (KMnO₄) in an aqueous solution.[1][2] Due to its low solubility, this compound precipitates out of the solution.[2]

Reaction: AgNO₃(aq) + KMnO₄(aq) → AgMnO₄(s) + KNO₃(aq)[1][2]

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a solution of silver nitrate (AgNO₃) by dissolving a calculated molar equivalent in deionized water.

-

Separately, prepare a solution of potassium permanganate (KMnO₄) by dissolving a calculated molar equivalent in deionized water.

-

-

Reaction:

-

Slowly add the potassium permanganate solution to the silver nitrate solution with constant stirring. A precipitate of this compound will form immediately due to its low solubility.[2]

-

-

Isolation and Purification:

-

Collect the purple-black precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove the soluble potassium nitrate (KNO₃) byproduct.

-

Further wash the precipitate with a small amount of ethanol or acetone to facilitate drying.

-

-

Drying and Storage:

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

This compound is a strong oxidizer and should be handled with care.[4][5][12]

-

Hazards: May intensify fire; oxidizer.[13] It is harmful if swallowed, in contact with skin, or inhaled.[13] It can cause serious eye irritation.[13] Heating may lead to an explosion.[1] Long-term exposure to silver compounds can lead to argyria, a gray or bluish discoloration of the skin.[14]

-

Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[13] Keep away from combustible materials.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15] Handle in a well-ventilated area or under a fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[2][14] Protect from light.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. laboratorynotes.com [laboratorynotes.com]

- 4. This compound|AgMnO4|7783-98-4 [benchchem.com]

- 5. CAS 7783-98-4: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | AgMnO4 | CID 11424678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. Buy this compound | 7783-98-4 [smolecule.com]

- 9. Molecular weight of this compound [convertunits.com]

- 10. journals.iucr.org [journals.iucr.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. Page loading... [guidechem.com]

- 14. colonialmetals.com [colonialmetals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Historical Discovery and Synthesis of Permanganate Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of permanganate salts, with a particular focus on potassium permanganate (KMnO₄). It details the key scientific milestones, from early observations of manganese compounds to the development of modern industrial production methods. This document includes detailed experimental protocols for historical synthesis methods, quantitative data on reaction efficiencies, and visualizations of the core chemical transformations. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where permanganates are utilized.

Introduction: The Dawn of Manganese Chemistry

The history of permanganate salts is intrinsically linked to the study of manganese, an element known to humanity for centuries in the form of pyrolusite (manganese dioxide, MnO₂). Early glassmakers used pyrolusite to decolorize glass, but a fundamental understanding of its chemical nature remained elusive until the 18th century. The formal discovery of manganese as an element is credited to the Swedish chemist Carl Wilhelm Scheele, who recognized it as a distinct element in 1774. Subsequently, Johan Gottlieb Gahn successfully isolated the metal in the same year. These discoveries laid the groundwork for the exploration of manganese's diverse and colorful chemistry, culminating in the synthesis of permanganates.

The Early Discovery of Permanganates

The first recorded synthesis of a permanganate salt is attributed to the German-Dutch chemist Johann Rudolf Glauber in the 17th century. While experimenting with pyrolusite and potassium carbonate (K₂CO₃), he observed that fusing the two substances and dissolving the resulting mass in water produced a green solution that slowly transitioned to a violet-red color. This color change, now understood to be the disproportionation of the green manganate ion (MnO₄²⁻) into the purple permanganate ion (MnO₄⁻) and manganese dioxide (MnO₂), was a remarkable, albeit not fully understood, discovery at the time.

In 1857, the British chemist Henry Bollmann Condy developed a practical method for synthesizing what he termed "Condy's Fluid," a disinfectant solution containing sodium permanganate. His work was driven by the need for effective sanitation during the Industrial Revolution and marked a significant step towards the commercialization of permanganates.

Key Synthesis Methods: From Laboratory to Industrial Scale

The synthesis of permanganate salts has evolved significantly over the past two centuries, driven by the increasing demand for these powerful oxidizing agents in various applications, including chemical synthesis, water treatment, and medicine.

The Glauber/Condy Method (Two-Stage Roasting and Electrolytic Oxidation)

This historical method, refined over many years, forms the basis of modern industrial production. It involves two primary stages:

-

Roasting: Manganese dioxide is fused with a strong alkali, typically potassium hydroxide (KOH), in the presence of an oxidizing agent like air or potassium chlorate (KClO₃). This high-temperature reaction produces potassium manganate (K₂MnO₄).

-

Oxidation: The resulting potassium manganate is then oxidized to potassium permanganate. Initially, this was achieved through chemical oxidation using chlorine gas or carbon dioxide. However, the development of electrochemical methods provided a more efficient and environmentally friendly alternative. In the electrolytic process, an aqueous solution of potassium manganate is oxidized at the anode.

Experimental Protocol: Laboratory Scale Two-Stage Synthesis

Materials:

-

Manganese dioxide (MnO₂), finely powdered

-

Potassium hydroxide (KOH), pellets

-

Potassium chlorate (KClO₃) (optional, as an additional oxidizing agent)

-

Distilled water

-

Crucible (iron or nickel)

-

Bunsen burner or furnace

-

Beaker

-

Stirring rod

-

Filter paper and funnel

-

Electrolytic cell with platinum or stainless steel electrodes

-

DC power supply

Procedure:

-

Roasting:

-

In a crucible, thoroughly mix 10 g of finely powdered manganese dioxide with 15 g of potassium hydroxide pellets.

-

Optionally, add 2 g of potassium chlorate to the mixture to enhance oxidation.

-

Heat the crucible strongly with a Bunsen burner or in a furnace at approximately 350-400°C. The mixture will melt and turn a dark green color. Maintain this temperature for 1-2 hours, stirring occasionally with an iron or nickel rod.

-

Allow the crucible to cool completely. The solidified mass is crude potassium manganate.

-

-

Oxidation (Chemical):

-

Carefully dissolve the cooled mass in 200 mL of cold distilled water. The solution will be a deep green color.

-

Bubble chlorine gas through the solution or slowly add a stream of carbon dioxide. The color of the solution will gradually change from green to a deep purple as the manganate is oxidized to permanganate.

-

Continue until the green color is no longer visible.

-

Filter the solution to remove the precipitated manganese dioxide.

-

Concentrate the filtrate by gentle heating and then allow it to cool slowly to crystallize the potassium permanganate.

-

-

Oxidation (Electrolytic):

-

Dissolve the crude potassium manganate in a suitable volume of distilled water to create a concentrated solution.

-

Transfer the solution to an electrolytic cell.

-

Use a stainless steel or nickel anode and a steel cathode.

-

Apply a direct current. The green manganate ions will be oxidized to purple permanganate ions at the anode.

-

Monitor the color change. Once the solution is a deep purple, discontinue the electrolysis.

-

Filter the solution and crystallize the potassium permanganate as described above.

-

Quantitative Data:

| Synthesis Stage | Key Parameters | Typical Yield | Purity |

| Roasting | Temperature: 350-400°C, Time: 1-2 hours | ~70-80% conversion to K₂MnO₄ | Variable, contains unreacted starting materials |

| Chemical Oxidation | Oxidizing Agent: Cl₂, CO₂ | ~50-60% from K₂MnO₄ | Moderate, requires recrystallization |

| Electrolytic Oxidation | Current Density: 50-100 A/m², Temperature: 60°C | >90% from K₂MnO₄ | High, can exceed 99% after recrystallization |

Logical Flow of the Two-Stage Synthesis:

Caption: Logical workflow of the two-stage synthesis of potassium permanganate.

Modern Industrial Production

Contemporary industrial processes are largely optimized versions of the two-stage method. Key advancements include:

-

Continuous Operation: Modern plants often employ continuous-flow reactors for both the roasting and electrolytic stages, significantly increasing throughput.

-

Energy Efficiency: Heat recovery systems and optimized electrode designs in electrolytic cells have substantially reduced the energy consumption of the process.

-

Purity Control: Advanced purification techniques, including multi-stage recrystallization and the use of ion-exchange resins, allow for the production of very high-purity potassium permanganate required for pharmaceutical and analytical applications.

Signaling Pathway of Manganate to Permanganate Conversion (Electrolytic):

An In-depth Technical Guide to Electron Transfer Mechanisms in Permanganate Oxidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium permanganate (KMnO₄) is a versatile and powerful oxidizing agent widely employed in organic synthesis, water treatment, and analytical chemistry. Its efficacy stems from the high oxidation state of manganese (VII), which can accept multiple electrons, enabling the oxidation of a broad spectrum of organic functional groups. For researchers and professionals in drug development, a thorough understanding of the electron transfer mechanisms governing permanganate oxidations is paramount for controlling reaction outcomes, optimizing yields, and ensuring the selective transformation of complex molecules. This technical guide provides a comprehensive overview of the core electron transfer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.

Core Electron Transfer Mechanisms

The oxidation of organic compounds by permanganate can proceed through several distinct electron transfer pathways, the predominance of which is influenced by the substrate's structure, reaction conditions (pH, solvent), and the presence of any catalysts. The principal mechanisms include hydrogen atom transfer, hydride transfer, and cycloaddition reactions.

Hydrogen Atom Transfer (HAT)

Hydrogen Atom Transfer is a radical-mediated process that is particularly relevant in the oxidation of alkanes and alkylarenes.[1] This mechanism involves the homolytic cleavage of a C-H bond, where the permanganate ion abstracts a hydrogen atom (a proton and an electron).

The initial step is the abstraction of a hydrogen atom from the substrate by one of the oxygen atoms of the permanganate ion, forming a substrate radical and a reduced manganese species.[1] This is often the rate-determining step. This mechanism is supported by kinetic isotope effect (KIE) studies, which show a significant rate decrease when a C-H bond is replaced with a C-D bond.

References

In-Depth Technical Guide: Hazards and Toxicity of Silver Permanganate Exposure

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silver permanganate (AgMnO₄) is a potent oxidizing agent with limited but specialized applications in chemical synthesis and environmental remediation.[1] This guide provides a comprehensive technical overview of the known hazards and toxicological profile of this compound, addressing its physicochemical properties, reactivity, and the distinct and combined toxic effects of its constituent ions: silver (Ag⁺) and permanganate (MnO₄⁻). While specific quantitative toxicity data for this compound is scarce, this document extrapolates potential toxicity from data on analogous compounds such as potassium permanganate and various silver salts. It details toxicological mechanisms, including oxidative stress, argyria, and methemoglobinemia, and outlines relevant experimental protocols for toxicity assessment. This guide is intended to inform risk assessment and safe handling practices for professionals working with this highly reactive compound.

Physicochemical Properties and Hazards

This compound is a purple to black crystalline solid that is poorly soluble in water.[2] It is a strong oxidizer and poses a significant fire and explosion risk, particularly when in contact with combustible materials or upon heating.[1][3] The compound decomposes at approximately 160°C, though some sources suggest decomposition can begin at lower temperatures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | AgMnO₄ | [1][2] |

| Molar Mass | 226.804 g/mol | [2] |

| Appearance | Purple or black crystalline solid | [1][2] |

| Solubility in Water | 0.55 g/100 mL (0 °C); 1.69 g/100 mL (30 °C) | [2] |

| Decomposition Temp. | ~160 °C (may be lower) | [2] |

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Oxidizing Solids: Category 2 (May intensify fire; oxidizer)

-

Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

-

Acute Toxicity, Dermal: Category 4 (Harmful in contact with skin)

-

Acute Toxicity, Inhalation: Category 4 (Harmful if inhaled)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

Toxicology Profile

The toxicity of this compound is attributable to the combined effects of the silver ion (Ag⁺) and the permanganate ion (MnO₄⁻).

Acute Toxicity

Table 2: Quantitative Acute Toxicity Data for Related Compounds

| Compound | Test | Species | Route | LD50/LC50 | Reference |

| Potassium Permanganate | LD50 | Mouse | Oral | 1449.7 mg/kg | [4][5][6] |

| Potassium Permanganate | LD50 | Rat | Oral | 750 - 1090 mg/kg | [7] |

| Silver Nanoparticles | LD50 | Rat | Oral | > 2000 mg/kg | [8] |

| Silver Nanoparticles | LC50 | Rat | Inhalation | > 750 µg/m³ (4h) | [9][10] |

Chronic Toxicity and Specific Health Effects

Argyria: Chronic exposure to silver, primarily through ingestion or inhalation, can lead to argyria, a condition characterized by a permanent blue-gray discoloration of the skin and mucous membranes. This is caused by the deposition of silver particles in the dermis.

Methemoglobinemia: Permanganate is a strong oxidizing agent that can oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia. Ingestion of permanganates can induce this condition.[3]

Neurotoxicity: The manganese component of the permanganate ion is a known neurotoxin. Chronic exposure can lead to a condition known as manganism, which has symptoms similar to Parkinson's disease.

Mechanisms of Toxicity and Signaling Pathways

Silver Ion (Ag⁺) Toxicity

The toxicity of silver ions is multifaceted and involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to:

-

Mitochondrial Dysfunction: Damage to mitochondria, leading to impaired cellular respiration and energy production.

-

DNA Damage: Oxidative damage to DNA, which can be genotoxic.

-

Inflammation: Activation of pro-inflammatory signaling pathways such as the IKK/NF-κB pathway.

-

Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and processing in the ER.

Permanganate (Manganese) Toxicity

The neurotoxicity of manganese is a primary concern. It can disrupt several critical signaling pathways within the central nervous system, including:

-

MAPK Pathway: Mitogen-activated protein kinase pathways are involved in cell proliferation, differentiation, and apoptosis.

-

Akt/mTOR Pathway: This pathway is crucial for cell survival and growth.

Experimental Protocols for Toxicity Assessment

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed to assess the toxicity of chemical substances.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

-

Test Animals: Typically, rats (one sex, usually females) are used.

-

Procedure: A single dose of the substance is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome (mortality or survival) in a small group of animals determines the next dose level.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal and Inhalation Toxicity

Similar standardized protocols exist for dermal (OECD 402) and inhalation (OECD 403) exposure routes.[9][11][12][13][14][15][16][17] These studies follow similar principles of dose administration, observation for toxic effects and mortality over a 14-day period, and post-mortem examination.[9][11][12][13][14][15][16][17]

In Vitro Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: A relevant cell line (e.g., human keratinocytes for dermal toxicity, or a neuronal cell line like SH-SY5Y for neurotoxicity) is cultured in 96-well plates.[18][19][20]

-

Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).[19][20]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Quantification: The formazan is solubilized, and the absorbance is measured using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells.

In Vitro Neurotoxicity Assessment (SH-SY5Y Cell Model)

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurotoxicity.[18][20][21]

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.[20]

-

Exposure: Differentiated or undifferentiated cells are exposed to various concentrations of the test substance (e.g., manganese chloride to model permanganate's neurotoxic component) for a specified duration (e.g., 24-72 hours).[20][21]

-

Endpoint Analysis: A variety of endpoints can be assessed, including:

-

Cell Viability: Using assays like MTT or MTS.[21]

-

Oxidative Stress: Measuring the production of ROS.

-

Apoptosis: Using techniques like Annexin V staining or measuring caspase activity.

-

Gene and Protein Expression: Analyzing changes in the expression of genes and proteins involved in the signaling pathways of interest (e.g., MAPK, Akt) via qPCR or Western blotting.[21]

-

Conclusion and Recommendations

This compound is a hazardous substance that should be handled with extreme caution due to its strong oxidizing properties and inherent toxicity. The toxic effects are a composite of those of the silver and permanganate ions, leading to risks of argyria, methemoglobinemia, and neurotoxicity. While specific quantitative toxicological data for this compound is lacking, the information available for related silver and permanganate compounds suggests that it should be considered harmful by all routes of exposure. Researchers, scientists, and drug development professionals must implement stringent safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, respiratory protection), and work in well-ventilated areas. Further toxicological studies are warranted to establish a definitive quantitative risk profile for this compound.

References

- 1. ion-silver.com [ion-silver.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aimdrjournal.com [aimdrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 12. eurolab.net [eurolab.net]

- 13. oecd.org [oecd.org]

- 14. nucro-technics.com [nucro-technics.com]

- 15. scribd.com [scribd.com]

- 16. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 18. mdpi.com [mdpi.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Manganese-Induced Neurotoxicity through Impairment of Cross-Talk Pathways in Human Neuroblastoma Cell Line SH-SY5Y Differentiated with Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Strategies and Cell-Based Biomarkers for Manganese-Induced Toxicity in Human Neuroblastoma (SH-SY5Y) Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Silver Permanganate as an Oxidizing Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silver permanganate (AgMnO₄) is a potent oxidizing agent, though its application in organic synthesis is less common than its potassium salt counterpart, primarily due to its lower stability and solubility in organic solvents. However, its pyridine complex, bis(pyridine)silver(I) permanganate ([Ag(py)₂]MnO₄), offers enhanced stability and solubility, making it a valuable reagent for specific oxidative transformations, particularly in the synthesis of complex natural products. These application notes provide an overview of the uses of this compound and its pyridine complex in organic synthesis, including experimental protocols and quantitative data for key reactions.

Preparation of this compound and its Pyridine Complex

This compound can be synthesized through the reaction of silver nitrate with potassium permanganate. The resulting precipitate should be handled with care due to its potential instability.

For enhanced stability and solubility in organic solvents, bis(pyridine)silver(I) permanganate is often prepared and used in situ or isolated as a more stable solid. The preparation generally involves the reaction of a silver salt with pyridine.[1]

General Protocol for the Preparation of Bis(pyridine)silver(I) Permanganate

A general method for the preparation of bis(pyridine)silver(I) permanganate involves the reaction of this compound with pyridine.

Caution: this compound can be explosive, especially when dry or upon heating.[2] Always handle with appropriate safety precautions in a fume hood.

Materials:

-

Silver nitrate (AgNO₃)

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Distilled water

Procedure:

-

Synthesis of this compound: In a flask, dissolve silver nitrate in a minimal amount of distilled water. In a separate flask, prepare a saturated solution of potassium permanganate in distilled water. Slowly add the potassium permanganate solution to the silver nitrate solution with constant stirring. A purple to black precipitate of this compound will form.[2]

-

Filtration and Washing: Filter the this compound precipitate using a Büchner funnel. Wash the precipitate with cold distilled water to remove any unreacted starting materials. Do not allow the precipitate to fully dry, as it is more sensitive when dry.

-

Formation of the Pyridine Complex: Carefully add the moist this compound precipitate to an excess of pyridine with stirring. The this compound will dissolve to form a deep purple solution of bis(pyridine)silver(I) permanganate. This solution can often be used directly in subsequent oxidation reactions.

Caption: Workflow for the synthesis of bis(pyridine)silver(I) permanganate.

Applications in Organic Synthesis

Bis(pyridine)silver(I) permanganate has proven to be a valuable oxidant in several key transformations, including the oxidation of C-H bonds, alcohols, and aldehydes.

Oxidation of C-H Bonds in Complex Heterocycles

A significant application of bis(pyridine)silver(I) permanganate is the late-stage C-H hydroxylation of complex diketopiperazines and related nitrogen-containing heterocycles, which is a critical step in the synthesis of various biologically active natural products.[3]

Quantitative Data: Oxidation of Hydantoin Derivatives [3]

| Entry | Substrate | Product | Yield (%) |

| 1 | Alanine-derived hydantoin | Hydroxylated hydantoin | 75 |

| 2 | N-Methyl hydantoin | Hydroxylated N-methyl hydantoin | 41 |

| 3 | N-Phenyl hydantoin | Hydroxylated N-phenyl hydantoin | 13 |

Experimental Protocol: General Procedure for the Hydroxylation of Hydantoins [3]

Materials:

-

Hydantoin substrate

-

Bis(pyridine)silver(I) permanganate (py₂AgMnO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for chromatography

Procedure:

-

To a solution of the hydantoin substrate (1 equivalent) in dichloromethane (to make a 0.1 M solution), add bis(pyridine)silver(I) permanganate (2 equivalents).

-

Stir the reaction mixture at 23 °C for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by silica gel chromatography.

Caption: Experimental workflow for the oxidation of hydantoins.

Oxidation of Aldehydes to Carboxylic Acids

Bis(pyridine)silver(I) permanganate effectively oxidizes a range of substituted benzaldehydes to their corresponding benzoic acids. The reaction is catalyzed by hydrogen ions.

Quantitative Data: Oxidation of Substituted Benzaldehydes

Experimental Protocol: General Procedure for the Oxidation of Benzaldehydes

Materials:

-

Substituted benzaldehyde

-

Bis(pyridine)silver(I) permanganate (BPSP)

-

Aqueous acetic acid (e.g., 1:1 v/v)

-

Perchloric acid (as a source of H⁺ ions, optional catalyst)

Procedure:

-

Dissolve the substituted benzaldehyde in aqueous acetic acid.

-

Prepare a solution of bis(pyridine)silver(I) permanganate in the same solvent system.

-

Under pseudo-first-order conditions (a large excess of the aldehyde), mix the two solutions.

-

If catalysis is desired, add a source of hydrogen ions (e.g., perchloric acid).

-

Monitor the reaction by observing the disappearance of the purple color of the permanganate, which can be followed spectrophotometrically at approximately 490 nm.

-

Upon completion, perform a suitable workup to isolate the carboxylic acid product. This may involve extraction and subsequent purification.

Oxidation of Alcohols

While specific protocols for the oxidation of simple alcohols using bis(pyridine)silver(I) permanganate are not extensively detailed, the general reactivity of permanganate suggests that primary alcohols can be oxidized to aldehydes or carboxylic acids, and secondary alcohols to ketones. The pyridine complex offers a milder alternative to aqueous potassium permanganate, potentially allowing for the isolation of aldehydes from primary alcohols if over-oxidation is controlled.

General Considerations for Alcohol Oxidation:

-

Solvent: A non-aqueous solvent such as dichloromethane or acetone is typically used.

-

Stoichiometry: The stoichiometry of the oxidant will determine the product from a primary alcohol. Milder conditions and a controlled amount of oxidant may favor aldehyde formation, while an excess of the oxidant will likely lead to the carboxylic acid.

-

Temperature: Reactions are often carried out at room temperature or with gentle heating.

Caption: Overview of oxidative transformations using this compound reagents.

Safety and Handling

-

This compound: This compound is a strong oxidizer and can be explosive, especially when dry or heated. It should be handled in small quantities with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid friction, shock, and contact with combustible materials.

-

Bis(pyridine)silver(I) Permanganate: While more stable than this compound, it is still a strong oxidizing agent and should be handled with care. Pyridine is a flammable and toxic liquid. All manipulations should be carried out in a well-ventilated fume hood.

-

Disposal: Permanganate waste should be reduced before disposal. This can typically be achieved by treatment with a reducing agent such as sodium bisulfite. Dispose of all chemical waste in accordance with local regulations.

Conclusion

This compound, particularly as its bis(pyridine) complex, serves as a specialized oxidizing agent in organic synthesis. Its utility in the selective oxidation of C-H bonds in complex molecules makes it a valuable tool for the synthesis of natural products and other intricate targets. While its application is not as broad as other common oxidants, for specific transformations, it offers a unique reactivity profile. Researchers should carefully consider the reaction conditions and safety precautions when employing these powerful reagents.

References

Application Notes and Protocols: Silver Permanganate for the Oxidation of Primary and Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone of organic synthesis, crucial in the development of new pharmaceuticals and other fine chemicals. While a plethora of oxidizing agents are available, many suffer from drawbacks such as harsh reaction conditions, lack of selectivity, and the generation of toxic byproducts. Silver permanganate, particularly in the form of its stable pyridine complex, bis(pyridine)silver(I) permanganate, has emerged as a valuable reagent for the mild and selective oxidation of alcohols. This document provides detailed application notes and protocols for the use of this compound-based reagents in these critical transformations.

Core Concepts